molecular formula C20H23N5O4 B12722500 6H-Pyrazolo(4,5,1-de)acridin-6-one, 5-((3-aminopropyl)amino)-7,10-dihydroxy-2-(((2-hydroxyethyl)amino)methyl)- CAS No. 142853-45-0

6H-Pyrazolo(4,5,1-de)acridin-6-one, 5-((3-aminopropyl)amino)-7,10-dihydroxy-2-(((2-hydroxyethyl)amino)methyl)-

Katalognummer: B12722500
CAS-Nummer: 142853-45-0
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: FCICFROYDORKPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KW-2170 free base, chemically known as 5-(3-aminopropyl)amino-7,10-dihydroxy-2-[(2-hydroxyethyl)aminomethyl]-6H-pyrazolo[4,5,l-de]acridin-6-one dihydrochloride, is a pyrazoloacridone derivative. This compound was designed and synthesized for its planar molecular structure and stereospecific interaction with DNA. It exhibits antitumor activity primarily through DNA intercalation and topoisomerase II-mediated DNA cleavage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KW-2170 involves several key steps:

    Copper-catalyzed arylation: 3-methyl-6-nitroindazole is reacted with 2-bromo-6-methoxybenzoic acid to form an intermediate.

    Reduction: The nitro group of the intermediate is reduced using hydrazine hydrate in the presence of palladium on carbon.

    Intramolecular cyclization: The resulting carboxylic acid undergoes cyclization in hot polyphosphoric acid to form the pyrazoloacridine system.

    Sandmeyer reaction: The amino group is converted to a bromide.

    Methyl ether cleavage: The bromide is treated with hydrobromic acid in hot acetic acid to yield a phenol.

    Bromination: The phenol is brominated with elemental bromine at low temperature.

    Formylation: A formyl group is introduced using dichloromethyl methyl ether and titanium tetrachloride.

    Oxidative cleavage: The aldehyde undergoes Baeyer-Villiger rearrangement to form a diphenol compound.

    Selective acetylation and methylation: One hydroxyl group is acetylated, and the remaining hydroxyl is methylated.

    Benzylic bromination: The side-chain methyl group is brominated with N-bromosuccinimide.

    Displacement and hydrolysis: The benzylic bromide is displaced with ethanolamine, followed by hydrolysis to yield the final product.

Industrial Production Methods

The industrial production of KW-2170 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

KW-2170 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxidative metabolites.

    Reduction: The nitro group in its intermediates can be reduced to an amino group.

    Substitution: The compound undergoes substitution reactions, such as the Sandmeyer reaction to replace an amino group with a bromide.

Common Reagents and Conditions

    Hydrazine hydrate: Used for the reduction of nitro groups.

    Palladium on carbon: Catalyst for hydrogenation reactions.

    Polyphosphoric acid: Used for intramolecular cyclization.

    Hydrobromic acid: Employed in methyl ether cleavage.

    Elemental bromine: Used for bromination reactions.

    Dichloromethyl methyl ether and titanium tetrachloride: Reagents for formylation.

    N-bromosuccinimide: Used for benzylic bromination.

Major Products

The major products formed from these reactions include various intermediates leading to the final pyrazoloacridone structure of KW-2170.

Wissenschaftliche Forschungsanwendungen

KW-2170 has significant applications in scientific research, particularly in the fields of:

    Chemistry: Studied for its unique chemical properties and reactions.

    Biology: Used to investigate DNA interactions and cellular responses.

    Medicine: Explored for its antitumor activity, particularly against multidrug-resistant cancer cell lines.

Wirkmechanismus

KW-2170 exerts its effects primarily through DNA intercalation and topoisomerase II-mediated DNA cleavage. This interaction inhibits DNA synthesis, leading to antitumor activity. The compound targets DNA and topoisomerase II, disrupting the replication process and inducing cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

KW-2170 is compared with other similar compounds such as:

List of Similar Compounds

  • Doxorubicin
  • Losoxantrone
  • Vincristine

KW-2170 stands out due to its unique structure and reduced cardiotoxicity, making it a promising candidate for further research and development in cancer therapy.

Eigenschaften

CAS-Nummer

142853-45-0

Molekularformel

C20H23N5O4

Molekulargewicht

397.4 g/mol

IUPAC-Name

10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one

InChI

InChI=1S/C20H23N5O4/c21-6-1-7-23-12-3-2-11-13(10-22-8-9-26)24-25-18(11)16(12)20(29)17-14(27)4-5-15(28)19(17)25/h2-5,22-23,26,28-29H,1,6-10,21H2

InChI-Schlüssel

FCICFROYDORKPW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C3=C1C(=NN3C4=C(C=CC(=O)C4=C2O)O)CNCCO)NCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.